molecular formula C26H31NO5 B13849537 3alpha-(p-Nitrophenylcarbonyloxy)-androst-5-en-17-one

3alpha-(p-Nitrophenylcarbonyloxy)-androst-5-en-17-one

Cat. No.: B13849537
M. Wt: 437.5 g/mol
InChI Key: JLLVOVYPSPTUCF-VZDBEYJMSA-N
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Description

(3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one is a synthetic steroid derivative It is characterized by the presence of a nitrobenzoyl group attached to the androstane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one typically involves the esterification of androst-5-en-17-one with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carbonyl group at the 17th position can be reduced to a hydroxyl group.

    Substitution: The nitrobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of (3alpha)-3-[(4-Aminobenzoyl)oxy]androst-5-en-17-one.

    Reduction: Formation of (3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-ol.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

(3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of other steroid derivatives.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new pharmaceuticals and biochemical tools.

Mechanism of Action

The mechanism of action of (3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The androstane skeleton can also interact with steroid receptors, influencing various physiological pathways.

Comparison with Similar Compounds

Similar Compounds

    (3alpha)-3-Hydroxyandrost-5-en-17-one: Lacks the nitrobenzoyl group, making it less reactive in certain chemical reactions.

    (3alpha)-3-[(4-Aminobenzoyl)oxy]androst-5-en-17-one: Similar structure but with an amino group instead of a nitro group, which can lead to different biological activities.

Uniqueness

(3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H31NO5

Molecular Weight

437.5 g/mol

IUPAC Name

[(3R,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 4-nitrobenzoate

InChI

InChI=1S/C26H31NO5/c1-25-13-11-19(32-24(29)16-3-6-18(7-4-16)27(30)31)15-17(25)5-8-20-21-9-10-23(28)26(21,2)14-12-22(20)25/h3-7,19-22H,8-15H2,1-2H3/t19-,20+,21+,22+,25+,26+/m1/s1

InChI Key

JLLVOVYPSPTUCF-VZDBEYJMSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@H](C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C

Origin of Product

United States

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